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Compound of Interest

Compound Name:
3-Bromo-5-methylpyridine-2-

carboxylic acid

Cat. No.: B578522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-bromopyridine-

2-carboxylic acid, a valuable intermediate in pharmaceutical and agrochemical research. The

synthesis is achieved through a robust two-step process, commencing with the selective

bromination of 6-methyl-3-aminopyridine via a Sandmeyer reaction to yield 5-bromo-2-

methylpyridine. This intermediate is subsequently oxidized to the final product, 5-

bromopyridine-2-carboxylic acid, using potassium permanganate.

Data Presentation
The following tables summarize the key quantitative data for each experimental step, providing

a clear overview of the reaction parameters and expected outcomes.

Table 1: Synthesis of 5-Bromo-2-methylpyridine via Sandmeyer Reaction
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Parameter Value

Starting Material 6-Methyl-3-aminopyridine

Key Reagents 48% Hydrobromic acid, Bromine, Sodium Nitrite

Solvent Water

Reaction Temperature -5°C to 0°C

Reaction Time 2 hours

Product 5-Bromo-2-methylpyridine

Yield 92%

Table 2: Oxidation of 5-Bromo-2-methylpyridine

Parameter Value

Starting Material 5-Bromo-2-methylpyridine

Key Reagent Potassium Permanganate (KMnO₄)

Solvent Water

Reaction Temperature 80°C - 90°C

Reaction Time 3 - 4 hours

Product 5-Bromopyridine-2-carboxylic acid

Yield 39% - 78%

Experimental Protocols
Part 1: Synthesis of 5-Bromo-2-methylpyridine
This protocol details the synthesis of 5-bromo-2-methylpyridine from 6-methyl-3-aminopyridine

using a Sandmeyer reaction.

Materials and Equipment:
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Three-necked round-bottom flask

Magnetic stirrer and stir bar

Thermometer

Dropping funnel

Ice-salt bath

Standard laboratory glassware

Rotary evaporator

6-Methyl-3-aminopyridine

48% Hydrobromic acid (HBr)

Bromine (Br₂)

Sodium nitrite (NaNO₂)

Sodium hydroxide (NaOH) solution

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping

funnel, add 8.64 g (80 mmol) of 5-amino-2-methylpyridine.

Acidification: Cool the flask in an ice-salt bath and add 40 mL of 48% hydrobromic acid.

Bromine Addition: Once the temperature reaches -5°C, slowly add 12 mL (0.24 mol) of liquid

bromine dropwise over approximately 30 minutes, maintaining the temperature below 0°C.
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Diazotization: Prepare a solution of 13.8 g (0.2 mol) of sodium nitrite in 20 mL of water. Add

this solution dropwise to the reaction mixture over 1.5 hours, ensuring the temperature

remains below 0°C.

Reaction Completion: Stir the mixture for an additional 30 minutes at the same temperature.

Work-up: Slowly add a solution of 30 g (0.75 mol) of sodium hydroxide in 30 mL of water to

the reaction mixture, keeping the temperature below 20°C.

Extraction: Extract the reaction mixture with ethyl acetate (4 x 25 mL).

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate

for 6 hours. Filter the solution and remove the solvent under reduced pressure to yield the

solid product, 5-bromo-2-methylpyridine.[1]

Part 2: Synthesis of 5-Bromopyridine-2-carboxylic Acid
This protocol outlines the oxidation of 5-bromo-2-methylpyridine to the target carboxylic acid.

Materials and Equipment:

Three-necked round-bottom flask

Magnetic stirrer and stir bar

Thermometer

Condenser

Heating mantle

Buchner funnel and filter flask

Standard laboratory glassware

Rotary evaporator

5-Bromo-2-methylpyridine
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Potassium permanganate (KMnO₄)

Concentrated hydrochloric acid (HCl)

Ethanol

Procedure:

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, thermometer, and

condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.

Heating: Begin stirring and heat the mixture to 80°C.

Oxidant Addition: Add 24.8 g (157 mmol) of potassium permanganate in three equal batches

at one-hour intervals, maintaining the reaction temperature at 80°C.

Reaction: Continue stirring at 80°C for 3-4 hours after the final addition of potassium

permanganate.

Filtration: Once the reaction is complete, filter the hot mixture to remove the manganese

dioxide precipitate, collecting the clear filtrate.

Precipitation: Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid. A white

solid will precipitate.

Isolation and Purification:

Filter the mixture to collect a small amount of the product.

Concentrate the filtrate under vacuum.

Add a suitable amount of ethanol to the residue to dissolve the product, which will cause a

large amount of white solid (impurities) to precipitate.

Filter again to remove the solid impurities.

Concentrate the final filtrate under vacuum to obtain the light yellow solid product, 5-

bromopyridine-2-carboxylic acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

6-Methyl-3-aminopyridine

Sandmeyer Reaction
(-5 to 0°C, 2h)

Reagents:48% HBrBr₂NaNO₂

5-Bromo-2-methylpyridine

Oxidation
(80-90°C, 3-4h)

Reagent:KMnO₄ in H₂O

Work-up & Purification
(Filtration, pH adjustment, Recrystallization) 5-Bromopyridine-2-carboxylic Acid

Click to download full resolution via product page

Caption: Two-step synthesis of 5-bromopyridine-2-carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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